メクリジン塩酸塩

概要

説明

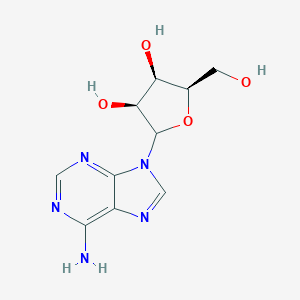

Meclizine dihydrochloride is a first-generation antihistamine belonging to the piperazine class. It is primarily used for its antiemetic and antivertigo properties, making it effective in the symptomatic treatment of nausea, vomiting, and dizziness associated with motion sickness and vestibular system diseases .

科学的研究の応用

Meclizine dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine activity and piperazine chemistry.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively studied for its therapeutic effects in treating motion sickness, vertigo, and other vestibular disorders.

Industry: Utilized in the formulation of pharmaceutical products, particularly in the development of fast-dissolving tablets and other dosage forms

作用機序

Meclizine dihydrochloride exerts its effects primarily through antagonism of the histamine H1 receptors. By blocking these receptors, meclizine inhibits the signaling pathways involved in the transmission of nausea and vomiting signals from the vestibular nuclei to the chemoreceptor trigger zone and the medullary vomiting center. Additionally, meclizine may decrease labyrinth excitability and vestibular stimulation, contributing to its antivertigo effects .

Safety and Hazards

Meclozine dihydrochloride is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

将来の方向性

生化学分析

Biochemical Properties

Meclizine dihydrochloride is an antagonist at H1 receptors . It possesses anticholinergic, central nervous system depressant, and local anesthetic effects .

Cellular Effects

Meclizine dihydrochloride has been shown to have a protective effect against apoptotic cell death in a murine cellular model of polyglutamine (polyQ) toxicity . It also extends to neuronal dystrophy and cell death in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity . The protective effect of Meclizine dihydrochloride is strongly correlated with its ability to suppress mitochondrial respiration .

Molecular Mechanism

Molecular docking studies have revealed the binding mechanism of Meclizine dihydrochloride to the histamine H1 receptor . The binding involves interactions within four specific transmembrane helices .

Temporal Effects in Laboratory Settings

It has been observed that Meclizine dihydrochloride can lead to a sharp elevation of cellular phosphoethanolamine, an intermediate in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis .

Dosage Effects in Animal Models

In animal models, Meclizine dihydrochloride has been shown to protect against kidney ischemia at high doses . The specific effects of different dosages of Meclizine dihydrochloride in animal models are not fully documented.

Metabolic Pathways

Meclizine dihydrochloride is involved in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis . It leads to a sharp elevation of cellular phosphoethanolamine, an intermediate in this pathway .

Transport and Distribution

It is known that Meclizine dihydrochloride can cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of Meclizine dihydrochloride is not fully documented. Given its ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments within the brain cells .

準備方法

Synthetic Routes and Reaction Conditions

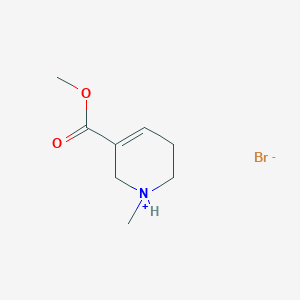

The synthesis of meclizine dihydrochloride involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of meclizine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .

化学反応の分析

Types of Reactions

Meclizine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: Meclizine can be oxidized to form its N-oxide derivatives.

Reduction: Reduction reactions can convert meclizine to its corresponding amine derivatives.

Substitution: Meclizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives of meclizine.

Reduction: Amine derivatives of meclizine.

Substitution: Various substituted piperazine derivatives.

類似化合物との比較

Similar Compounds

Diphenhydramine: Another first-generation antihistamine with similar antiemetic properties.

Cyclizine: A piperazine derivative with comparable uses in treating motion sickness and vertigo.

Promethazine: A phenothiazine derivative with strong antiemetic and sedative effects

Uniqueness of Meclizine Dihydrochloride

Meclizine dihydrochloride is unique in its combination of antihistamine, antiemetic, and antivertigo properties. Unlike some other antihistamines, meclizine has a relatively low sedative effect, making it suitable for use in situations where drowsiness is undesirable. Its long duration of action and favorable safety profile further distinguish it from other similar compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Meclozine dihydrochloride involves the reaction of meclizine with hydrochloric acid.", "Starting Materials": [ "Meclizine", "Hydrochloric acid" ], "Reaction": [ "Meclizine is dissolved in hydrochloric acid", "The mixture is heated under reflux for several hours", "The resulting solution is cooled and the precipitate is filtered", "The precipitate is washed with water and dried to obtain Meclozine dihydrochloride" ] } | |

CAS番号 |

1104-22-9 |

分子式 |

C25H28Cl2N2 |

分子量 |

427.4 g/mol |

IUPAC名 |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |

InChIキー |

GJNMJOHYRWHJQB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |

正規SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

外観 |

Solid powder |

その他のCAS番号 |

163837-33-0 163837-34-1 1104-22-9 |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

569-65-3 (Parent) |

同義語 |

Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。